3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic small molecule characterized by a chromen-4-one core fused with a benzothiazole ring. Key structural features include:
- An ethyl group at position 6, enhancing lipophilicity.
- A methanesulfonate (mesyl) ester at position 7, which improves solubility and may act as a leaving group in biochemical interactions.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-3-11-8-12-16(9-15(11)25-27(2,22)23)24-10-13(18(12)21)19-20-14-6-4-5-7-17(14)26-19/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDNQWUJXUFFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions . The chromenone structure is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
The final step involves the sulfonation of the chromenone derivative with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis and ensure high yields .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact are also common in industrial settings.
Chemical Reactions Analysis
Substitution Reactions
The methanesulfonate group (-OSO₂CH₃) is highly susceptible to nucleophilic substitution (Sₙ2) due to its strong electron-withdrawing nature.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH (pH >10), 80–100°C | 7-hydroxy chromenone derivative | Base-mediated deprotonation followed by sulfonate displacement. |
| Aminolysis | Primary amines (e.g., NH₃/EtOH) | 7-amino chromenone derivatives | Amine acts as nucleophile, displacing methanesulfonate. |
Oxidation Reactions
The ethyl group (-CH₂CH₃) on the chromenone ring and the benzothiazole sulfur atom are oxidation targets.
Reduction Reactions
The chromenone carbonyl (C=O) and benzothiazole ring can undergo reduction.
| Reaction Site | Reducing Agent | Products | Conditions |
|---|---|---|---|
| Chromenone carbonyl | NaBH₄/MeOH | 4-hydroxy chromene derivative | 0°C to RT, 1–2 hr. |
| Benzothiazole ring | H₂/Pd-C | Dihydrobenzothiazole derivative | High-pressure hydrogenation. |
Electrophilic Substitution
The benzothiazole moiety undergoes electrophilic aromatic substitution (EAS) at the 5- and 7-positions due to electron-rich heterocyclic aromaticity .
Cross-Coupling Reactions
The methanesulfonate group facilitates palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalyst System | Coupling Partner | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | Biaryl chromenone derivatives. |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Amines | 7-aminated chromenone analogs. |
Degradation Pathways
Under harsh conditions, the compound undergoes decomposition:
Key Mechanistic Insights:
-
The methanesulfonate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions in homogeneous phases.
-
Steric hindrance from the ethyl group slows substitution at the chromenone 6-position but promotes selectivity at the 7-position.
-
Benzothiazole’s electron-deficient nature directs electrophiles to the 5-position during EAS .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate. For example, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines such as HeLa, HCT116, and MCF7. The mechanism often involves the induction of apoptosis in cancer cells, as observed in studies where compounds demonstrated IC50 values below 100 μM against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(1,3-benzothiazol-2-yl)-6-ethyl... | HeLa | < 10 |
| 3-(1,3-benzothiazol-2-yl)-6-ethyl... | HCT116 | < 20 |
| 3-(1,3-benzothiazol-2-yl)-6-ethyl... | MCF7 | < 30 |
Anti-HIV Activity
The compound has also been evaluated for its anti-HIV activity. Research indicates that certain derivatives can inhibit HIV integrase, an essential enzyme for viral replication. The evaluation typically involves in vitro assays where the compound's ability to prevent viral replication is measured .
Enzyme Inhibition
Another significant application is in enzyme inhibition. Compounds similar to 3-(1,3-benzothiazol-2-yl)-6-ethyl... have been tested for their ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological functions, respectively. For example, some derivatives have shown promising results as potential treatments for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) by effectively inhibiting these enzymes .
Case Study 1: Anticancer Efficacy
In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer effects on various human cancer cell lines. The most potent compounds exhibited significant cytotoxicity with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Anti-HIV Integrase Activity
A comprehensive study explored the synthesis and biological evaluation of novel benzothiazole derivatives for their anti-HIV properties. The results indicated that specific modifications to the benzothiazole structure enhanced integrase inhibition significantly compared to known inhibitors .
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs differ primarily in the substituent at position 7 of the chromen-4-one scaffold. Below is a comparative analysis:
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl Acetate
- Substituent : Acetate (-OAc) at position 7.
- Moderate lipophilicity compared to the methanesulfonate derivative.
- Synthesis : Likely involves acetylation of a hydroxyl precursor under mild conditions.
- Relevance : Used in studies exploring esterase-mediated drug delivery systems .
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one
- Substituent : 4-Trifluoromethyl benzyloxy (-OCH2C6H4CF3) at position 7.
- Properties :
- High lipophilicity due to the trifluoromethyl and benzyl groups, favoring blood-brain barrier penetration.
- Electron-withdrawing CF3 group enhances metabolic stability.
- Synthesis : Requires benzylation with 4-(trifluoromethyl)benzyl bromide under basic conditions.
- Relevance : Patents suggest such derivatives are optimized for CNS-targeted activity .
Target Compound: Methanesulfonate Derivative
- Substituent : Methanesulfonate (-OSO2CH3) at position 7.
- Properties :
Structure-Activity Relationship (SAR) Insights
Position 7 Modifications :
- Methanesulfonate : Polar and charged at physiological pH, ideal for aqueous formulations or targeting extracellular enzymes.
- Acetate : Balances lipophilicity and hydrolytic activation, suitable for prodrug strategies.
- Trifluoromethyl Benzyloxy : Maximizes lipophilicity and metabolic stability, preferred for CNS penetration.
Benzothiazole Core : The 1,3-benzothiazol-2-yl group is associated with kinase inhibition and antimicrobial activity, as seen in related compounds like vemurafenib (a BRAF inhibitor) .
Physicochemical and Pharmacokinetic Properties (Hypothetical Comparison)
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate is a derivative of chromone and benzothiazole, both of which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 357.40 g/mol. Its structure features a chromone core substituted with a benzothiazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and chromone structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial and fungal strains. A study demonstrated that certain benzothiazole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting potential for development as antimicrobial agents .
Anticancer Activity
Several studies have reported the anticancer properties of chromone derivatives. The compound's ability to induce apoptosis in cancer cells has been highlighted in preclinical trials. For example, a derivative similar to 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate was shown to inhibit cell proliferation in HeLa cells at concentrations as low as 5 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(1,3-benzothiazol-2-yl)-6-ethyl | HeLa | 5 | Induces apoptosis |
| Benzothiazole derivative | MCF7 | 10 | Inhibits cell cycle progression |
Enzyme Inhibition
The compound has shown promise as an inhibitor of several key enzymes involved in neurodegenerative diseases. For instance, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer’s disease. The IC50 values for these activities were reported at submicromolar levels, indicating high potency compared to standard drugs like rivastigmine .
The biological activity of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of AChE and BuChE, preventing substrate binding and subsequent enzymatic activity.
- Antioxidant Properties : It exhibits metal-chelating abilities that help mitigate oxidative stress, a contributing factor in neurodegenerative diseases .
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that it may interfere with cellular signaling mechanisms critical for cell survival.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds in models of oxidative stress-induced neurotoxicity. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in neuronal cells .
- Antitumor Activity : Clinical trials involving similar chromone derivatives showed promising results in reducing tumor size in animal models when combined with photodynamic therapy .
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate?
- Methodological Answer : A two-step approach is typically employed: (i) Synthesis of the chromen-4-one core via condensation of substituted salicylaldehydes with active methylene compounds (e.g., ethyl acetoacetate), followed by cyclization under acidic conditions. (ii) Introduction of the benzothiazole moiety via nucleophilic substitution or Suzuki coupling, with subsequent methanesulfonation using methanesulfonyl chloride in anhydrous dichloromethane. Purification involves column chromatography (silica gel) and recrystallization (ethanol/water). Microwave-assisted synthesis (300 W, 6 min) with silica gel as a catalyst can enhance yield and reduce side products . Patent data suggest analogous protocols for benzothiazole-chromen hybrids .
Q. What spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions and methanesulfonate integration (δ ~3.3 ppm for CH₃SO₃). Use DMSO-d₆ for solubility .
- FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonate (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 428.1) and fragmentation patterns .
- UV-Vis : Assess chromen-related absorbance (λmax ~280–320 nm) for solubility or stability studies .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line/pathogen strain (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities (e.g., unreacted intermediates) may skew activity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under identical conditions. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model binding to targets like mycobacterial enzymes or RGS4 (Regulator of G-protein Signaling 4) using crystal structures from the PDB .
- DFT Calculations (Gaussian 03W) : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps) and reactive sites .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Replace the ethyl group at C6 with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on activity .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring to enhance electrophilicity and target binding .
- Bioisosteric Replacement : Substitute methanesulfonate with phosphonate or carboxylate groups to compare solubility and bioavailability .
Q. What challenges arise in crystallographic refinement of this compound?
- Methodological Answer :
- Twinned Data : Use SHELXL for high-resolution refinement, applying TWIN and BASF commands to model overlapping lattices .
- Disorder Handling : Apply PART and SUMP restraints for flexible groups (e.g., ethyl or methanesulfonate moieties) .
- Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and Platon’s ADDSYM to detect missed symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
